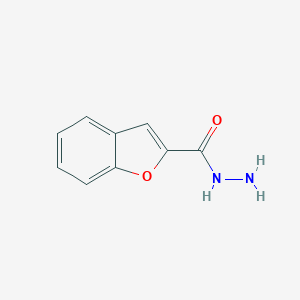

1-Benzofuran-2-carbohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzofuran-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c10-11-9(12)8-5-6-3-1-2-4-7(6)13-8/h1-5H,10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYUDUCVHYKSSNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332837 | |

| Record name | 1-benzofuran-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5545-86-8 | |

| Record name | 1-benzofuran-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Enduring Significance of the Benzofuran Scaffold

The benzofuran (B130515) nucleus is considered a "privileged scaffold" in medicinal chemistry. taylorandfrancis.com This distinction arises from its structural ability to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological effects. taylorandfrancis.comresearchgate.net Benzofuran derivatives have been investigated for their potential as anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antioxidant agents, among others. taylorandfrancis.comresearchgate.netrsc.org

The presence of the benzofuran core in many naturally occurring compounds with known medicinal properties has further fueled research interest. acs.orgbohrium.com For instance, certain benzofuran-containing natural products have been traditionally used to treat various ailments. acs.org This has inspired chemists to synthesize and explore a vast number of benzofuran derivatives, aiming to discover new therapeutic agents. acs.orgnih.gov The introduction of different substituents onto the benzofuran ring system allows for the fine-tuning of its biological activity, a key strategy in modern drug discovery. researchgate.net

1 Benzofuran 2 Carbohydrazide: a Key Intermediate in Synthesis

1-Benzofuran-2-carbohydrazide has garnered attention primarily as a crucial building block in the synthesis of more complex heterocyclic systems. vjol.info.vn Its chemical structure, featuring a reactive carbohydrazide (B1668358) group attached to the C2 position of the benzofuran (B130515) ring, makes it an ideal starting material for creating a variety of derivatives.

The synthesis of 1-Benzofuran-2-carbohydrazide itself is typically achieved through a multi-step process. A common route involves the reaction of salicylaldehyde (B1680747) with ethyl chloroacetate (B1199739) to form ethyl benzofuran-2-carboxylate, which is then treated with hydrazine (B178648) hydrate (B1144303) to yield the desired carbohydrazide. asianpubs.orgderpharmachemica.comderpharmachemica.comntt.edu.vn

Researchers have utilized 1-Benzofuran-2-carbohydrazide to synthesize a range of other heterocyclic compounds, such as 1,2,4-triazoles and 1,3,4-oxadiazoles, which are also known for their biological significance. vjol.info.vnntt.edu.vnasianpubs.org For example, the reaction of 1-Benzofuran-2-carbohydrazide with carbon disulfide and potassium hydroxide (B78521) in the presence of hydrazine hydrate can lead to the formation of 4-amino-1,2,4-triazole-3-thiol (B7722964) derivatives. vjol.info.vn Furthermore, condensation reactions with various aldehydes can produce Schiff bases, which are versatile intermediates for further chemical transformations. asianpubs.orgresearchgate.net

Current Research Landscape and Future Directions

Established Synthetic Pathways for 1-Benzofuran-2-carbohydrazide Synthesis

The preparation of 1-benzofuran-2-carbohydrazide is primarily achieved through two well-established, multi-step synthetic routes. These methods are reliable and have been widely reported in the scientific literature.

Synthesis from Salicylaldehyde (B1680747) Derivatives

A common and versatile method for synthesizing 1-benzofuran-2-carbohydrazide begins with salicylaldehyde or its derivatives. vjol.info.vnresearchgate.net This pathway involves a two-step process:

Formation of Ethyl Benzofuran-2-carboxylate: The initial step is the reaction of salicylaldehyde with an α-halo ester, typically ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939), in the presence of a base. vjol.info.vnderpharmachemica.comderpharmachemica.com Anhydrous potassium carbonate is a frequently used base, and the reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetone. derpharmachemica.comderpharmachemica.comasianpubs.org The reaction proceeds via an initial O-alkylation of the salicylaldehyde's hydroxyl group, followed by an intramolecular condensation to form the benzofuran (B130515) ring, yielding ethyl benzofuran-2-carboxylate. vjol.info.vnderpharmachemica.com

Hydrazinolysis of the Ester: The resulting ethyl benzofuran-2-carboxylate is then converted to 1-benzofuran-2-carbohydrazide through reaction with hydrazine (B178648) hydrate (B1144303). vjol.info.vnderpharmachemica.com This nucleophilic acyl substitution reaction, known as hydrazinolysis, is typically performed by refluxing the ester with an excess of hydrazine hydrate in an alcoholic solvent, such as ethanol (B145695) or methanol (B129727). derpharmachemica.comasianpubs.org The desired product, 1-benzofuran-2-carbohydrazide, precipitates from the reaction mixture upon cooling and can be purified by recrystallization. derpharmachemica.comresearchgate.net

Table 1: Synthesis of 1-Benzofuran-2-carbohydrazide from Salicylaldehyde Derivatives

| Step | Starting Materials | Reagents and Conditions | Intermediate/Product | Reference(s) |

| 1 | Salicylaldehyde, Ethyl chloroacetate/bromoacetate | Anhydrous K2CO3, DMF/Acetone, Reflux | Ethyl benzofuran-2-carboxylate | vjol.info.vnderpharmachemica.comderpharmachemica.com |

| 2 | Ethyl benzofuran-2-carboxylate | Hydrazine hydrate, Ethanol/Methanol, Reflux | 1-Benzofuran-2-carbohydrazide | vjol.info.vnderpharmachemica.comasianpubs.org |

Synthesis from Ethyl Benzofuran-2-carboxylate

Alternatively, if ethyl benzofuran-2-carboxylate is commercially available or synthesized through other means, it can be directly used as the starting material for the synthesis of 1-benzofuran-2-carbohydrazide. This single-step conversion is a straightforward and efficient process.

The reaction involves the direct hydrazinolysis of ethyl benzofuran-2-carboxylate. derpharmachemica.comderpharmachemica.comasianpubs.orgresearchgate.netnih.govjocpr.comvulcanchem.comntt.edu.vnjocpr.comresearchgate.net The ester is refluxed with hydrazine hydrate in a suitable solvent, most commonly ethanol or methanol. derpharmachemica.comasianpubs.org The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting solid product, 1-benzofuran-2-carbohydrazide, is collected by filtration and purified by recrystallization from a suitable solvent like ethanol. derpharmachemica.comderpharmachemica.com

Table 2: Synthesis of 1-Benzofuran-2-carbohydrazide from Ethyl Benzofuran-2-carboxylate

| Starting Material | Reagents and Conditions | Product | Reference(s) |

| Ethyl benzofuran-2-carboxylate | Hydrazine hydrate, Ethanol/Methanol, Reflux | 1-Benzofuran-2-carbohydrazide | derpharmachemica.comderpharmachemica.comasianpubs.orgresearchgate.netnih.govjocpr.comvulcanchem.comntt.edu.vnjocpr.comresearchgate.net |

Greener Chemical Synthesis Approaches

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. For the synthesis of derivatives of 1-benzofuran-2-carbohydrazide, greener approaches have been explored, primarily focusing on the use of water as a solvent and avoiding the use of hazardous catalysts.

One notable example is the synthesis of N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides, where the condensation reaction between 1-benzofuran-2-carbohydrazide and various isatin (B1672199) derivatives is carried out in water. derpharmachemica.com This method is described as simple, clean, and efficient, eliminating the need for organic solvents and catalysts. derpharmachemica.com Research has shown that the yield of the hydrazone formation is significantly higher when water is used as the solvent compared to other organic solvents. derpharmachemica.com This highlights the potential of aqueous media for the clean synthesis of benzofuran-based hydrazones.

Derivatization Strategies Utilizing the Hydrazide Functional Group

The hydrazide functional group (-CONHNH2) in 1-benzofuran-2-carbohydrazide is a versatile handle for a wide range of chemical transformations. Its nucleophilic nitrogen atoms readily react with electrophiles, enabling the synthesis of a plethora of derivatives, most notably hydrazones and various heterocyclic systems.

Synthesis of N'-Substituted Hydrazone Derivatives (Schiff Bases)

One of the most common derivatization strategies for 1-benzofuran-2-carbohydrazide is its condensation with various aldehydes and ketones to form N'-substituted hydrazone derivatives, also known as Schiff bases. researchgate.netderpharmachemica.comasianpubs.orgnih.govjocpr.comvulcanchem.comresearchgate.netzenodo.orgwisdomlib.orgasianpubs.orgnih.gov

This reaction is typically carried out by refluxing equimolar amounts of 1-benzofuran-2-carbohydrazide and the desired carbonyl compound in a suitable solvent, such as ethanol or methanol. derpharmachemica.comasianpubs.org A catalytic amount of a weak acid, like glacial acetic acid, is often added to facilitate the reaction. derpharmachemica.comasianpubs.orgasianpubs.org The resulting Schiff bases often precipitate from the reaction mixture upon cooling and can be purified by recrystallization. The formation of the hydrazone is confirmed by the appearance of a characteristic imine (-C=N-) stretching band in the IR spectrum and a signal for the azomethine proton (-N=CH-) in the 1H NMR spectrum. derpharmachemica.com

Table 3: Synthesis of N'-Substituted Hydrazone Derivatives

| Reactants | Reagents and Conditions | Product | Reference(s) |

| 1-Benzofuran-2-carbohydrazide, Aromatic/Heterocyclic Aldehydes or Ketones | Ethanol/Methanol, Glacial Acetic Acid (cat.), Reflux | N'-Substituted Hydrazone (Schiff Base) | researchgate.netderpharmachemica.comasianpubs.orgnih.govjocpr.comvulcanchem.comresearchgate.netzenodo.orgwisdomlib.orgasianpubs.orgnih.gov |

Cyclization Reactions Leading to 1,3,4-Oxadiazole (B1194373) Derivatives

The hydrazide functionality of 1-benzofuran-2-carbohydrazide serves as a key precursor for the synthesis of five-membered heterocyclic rings, particularly 1,3,4-oxadiazoles. derpharmachemica.comderpharmachemica.comasianpubs.orgasianpubs.orgjocpr.comvulcanchem.comzenodo.orgwisdomlib.orgasianpubs.orgtandfonline.comresearchgate.net These derivatives are of significant interest due to their diverse chemical properties.

Several methods are employed for the cyclization of 1-benzofuran-2-carbohydrazide into the 1,3,4-oxadiazole ring system:

Reaction with Carbon Disulfide: A common route involves the reaction of 1-benzofuran-2-carbohydrazide with carbon disulfide in the presence of a base, such as alcoholic potassium hydroxide (B78521). asianpubs.orgasianpubs.org This reaction proceeds through the formation of a dithiocarbazate intermediate, which then undergoes cyclization to yield the corresponding 5-(1-benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol. asianpubs.org

Reaction with Carboxylic Acids or Acid Chlorides: Cyclization can also be achieved by reacting 1-benzofuran-2-carbohydrazide with various carboxylic acids or their derivatives, often in the presence of a dehydrating agent like phosphorus oxychloride. nih.gov

Oxidative Cyclization of Hydrazones: N'-aroylhydrazones, formed by the reaction of 1-benzofuran-2-carbohydrazide with aromatic aldehydes, can undergo oxidative cyclization to form 2,5-disubstituted 1,3,4-oxadiazoles. jocpr.com Reagents like chloramine-T can be used to facilitate this transformation. jocpr.com

Interestingly, the reaction of 1-benzofuran-2-carbohydrazide with 4-fluorobenzaldehyde (B137897) in acetic anhydride (B1165640) was reported to yield N'-(4-fluorobenzoyl)-1-benzofuran-2-carbohydrazide instead of the expected 1,3,4-oxadiazole derivative, suggesting that the reaction outcome can be influenced by the nature of the substituents. vjol.info.vn

Table 4: Synthesis of 1,3,4-Oxadiazole Derivatives

| Starting Material | Reagents and Conditions | Product Type | Reference(s) |

| 1-Benzofuran-2-carbohydrazide | Carbon disulfide, Alcoholic KOH, Reflux | 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazole-2-thiol | asianpubs.orgasianpubs.org |

| N'-Aroylhydrazones of 1-benzofuran-2-carbohydrazide | Chloramine-T, Ethanol, Reflux | 2-(1-Benzofuran-2-yl)-5-aryl-1,3,4-oxadiazole | jocpr.com |

| Naphthofuran-2-carbohydrazide intermediate | Phosphorus oxychloride, p-Aminobenzoic acid | 2,5-Disubstituted-1,3,4-oxadiazole | nih.gov |

Synthesis of 1,2,4-Triazole (B32235) Derivatives and Related Ring Systems

1-Benzofuran-2-carbohydrazide serves as a key precursor for the synthesis of benzofuran-substituted 1,2,4-triazoles, a class of compounds attracting significant interest. A common and effective method involves the reaction of the carbohydrazide (B1668358) with carbon disulfide and potassium hydroxide, followed by treatment with hydrazine hydrate. This sequence yields 4-amino-5-(benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol. vjol.info.vnntt.edu.vnhpu2.edu.vn This triazole exists in equilibrium with its tautomeric thione form. vjol.info.vnntt.edu.vn

The synthetic utility of this amino-thiol-triazole derivative is further demonstrated by its use in constructing fused heterocyclic systems. For instance, cyclization with various carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride affords 3-(benzofuran-2-yl)-6-aryl- vjol.info.vnCurrent time information in Bangalore, IN.nih.govtriazolo[3,4-b] ntt.edu.vnCurrent time information in Bangalore, IN.nih.govthiadiazole derivatives. hpu2.edu.vn The proposed mechanism for this transformation involves the initial formation of an acid chloride from the carboxylic acid and POCl₃, followed by an attack from the amino group of the triazole. Subsequent intramolecular cyclization between the thiol group and the newly formed amide carbonyl, followed by dehydration, yields the final fused bicyclic product. hpu2.edu.vn

Another approach to 1,2,4-triazole derivatives starts with the synthesis of a thiosemicarbazide (B42300) intermediate. This is achieved by reacting a substituted 1-benzofuran-2-carbohydrazide, such as 5-bromobenzofuran-2-carbohydrazide, with an appropriate isothiocyanate. The resulting thiosemicarbazide undergoes cyclocondensation in an aqueous alkaline medium, such as potassium hydroxide solution, upon refluxing to furnish the corresponding 1,2,4-triazole-3-thione derivative. mdpi.com

Table 1: Synthesis of 1,2,4-Triazole Derivatives

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 1-Benzofuran-2-carbohydrazide | 1. CS₂, KOH2. Hydrazine hydrate | 4-Amino-5-(benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol | vjol.info.vnntt.edu.vnhpu2.edu.vn |

| 4-Amino-5-(benzofuran-2-yl)-4H-1,2,4-triazole-3-thiol | Carboxylic acids, POCl₃ | 3-(Benzofuran-2-yl)-6-aryl- vjol.info.vnCurrent time information in Bangalore, IN.nih.govtriazolo[3,4-b] ntt.edu.vnCurrent time information in Bangalore, IN.nih.govthiadiazole | hpu2.edu.vn |

Formation of Pyrazole (B372694) Derivatives

The hydrazide functionality of 1-benzofuran-2-carbohydrazide is instrumental in the construction of pyrazole rings. A straightforward method involves the condensation of the carbohydrazide with 1,3-dicarbonyl compounds. For example, refluxing 7-methoxy-benzofuran-2-carbohydrazide with acetylacetone, benzoylacetone, or ethyl acetoacetate (B1235776) in methanol with a catalytic amount of acetic acid leads to the formation of the corresponding 3,5-disubstituted pyrazole derivatives. derpharmachemica.com

Another synthetic strategy involves a coupling reaction between 1-benzofuran-2-carbohydrazide and pre-functionalized pyrazole aldehydes. Specifically, the reaction of 1-benzofuran-2-carbohydrazide with various 1,3-disubstituted-4-formyl-pyrazole derivatives in refluxing absolute ethanol, catalyzed by a few drops of glacial acetic acid, yields N'-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzofuran-2-carbohydrazide hybrids. nih.gov This reaction proceeds through the formation of a hydrazone linkage between the two heterocyclic moieties. nih.gov

Table 2: Synthesis of Pyrazole Derivatives

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 7-Methoxy-benzofuran-2-carbohydrazide | Acetylacetone, Acetic acid, Methanol | 3,5-Dimethyl-1-(7-methoxy-benzofuran-2-carbonyl)-1H-pyrazole | derpharmachemica.com |

| 7-Methoxy-benzofuran-2-carbohydrazide | Benzoylacetone, Acetic acid, Methanol | 5-Methyl-3-phenyl-1-(7-methoxy-benzofuran-2-carbonyl)-1H-pyrazole | derpharmachemica.com |

| 7-Methoxy-benzofuran-2-carbohydrazide | Ethyl acetoacetate, Acetic acid, Methanol | 3-Methyl-5-oxo-1-(7-methoxy-benzofuran-2-carbonyl)-4,5-dihydro-1H-pyrazole | derpharmachemica.com |

Synthesis of Azetidinone Derivatives

The synthesis of 2-azetidinone (or β-lactam) rings appended to a benzofuran scaffold can be achieved using carbohydrazide derivatives as key intermediates. The general methodology involves a two-step process. First, a carbohydrazide is condensed with an aldehyde to form a Schiff base, specifically a carbohydrazone. In a related synthesis, 5-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide is condensed with various substituted aromatic aldehydes in ethanol with a catalytic amount of acetic acid to yield the corresponding N'-(benzylidene)-carbohydrazide derivatives. ijpsr.comoaji.net

In the second step, these carbohydrazone intermediates undergo a [2+2] cycloaddition reaction with chloroacetyl chloride. The reaction is typically carried out in a solvent like dimethylformamide (DMF) in the presence of a base such as triethylamine. This results in the formation of 3-chloro-2-azetidinone derivatives, effectively linking the benzofuran-pyrazole moiety to the newly formed four-membered β-lactam ring. ijpsr.comoaji.netresearchgate.net

Table 3: Synthesis of Azetidinone Derivatives from a Benzofuran-Containing Carbohydrazide

| Intermediate | Reagents | Product | Reference |

|---|

Other Heterocyclic Annulations

Beyond triazoles and pyrazoles, 1-benzofuran-2-carbohydrazide is a precursor for other heterocyclic systems, notably 1,3,4-oxadiazoles. The synthesis of 5-(substituted-1-benzofuran-2-yl)-1,3,4-oxadiazole-2-thiols is accomplished by reacting the corresponding substituted benzofuran-2-carbohydrazide with carbon disulfide in the presence of alcoholic potassium hydroxide. asianpubs.orgasianpubs.org This reaction proceeds via the formation of a potassium dithiocarbazate salt, which subsequently undergoes intramolecular cyclization with the elimination of water and hydrogen sulfide (B99878) to yield the oxadiazole-thiol ring.

Interestingly, the expected cyclodehydration to form a 1,3,4-oxadiazole ring does not always proceed as planned. An attempt to synthesize a 2,5-disubstituted 1,3,4-oxadiazole by refluxing 1-benzofuran-2-carbohydrazide with 4-fluorobenzaldehyde in acetic anhydride did not yield the target oxadiazole. Instead, the reaction furnished N'-(4-fluorobenzoyl)-1-benzofuran-2-carbohydrazide, indicating that acylation of the hydrazide occurred preferentially over the cyclization step under these conditions. vjol.info.vnntt.edu.vn

Investigations into Chemical Reactivity of the Hydrazide Moiety

The chemical transformations of 1-benzofuran-2-carbohydrazide are governed by the reactivity of its hydrazide functional group (-CONHNH₂). This moiety contains two nucleophilic nitrogen atoms and can participate in a variety of condensation and cyclization reactions.

A primary and fundamental reaction of the hydrazide is its condensation with aldehydes and ketones. The terminal -NH₂ group readily reacts with carbonyl compounds, typically in an alcoholic solvent with an acid catalyst, to form stable carbohydrazones (also known as Schiff bases). asianpubs.orgasianpubs.orgasianpubs.org These hydrazones are not only stable final products but also crucial intermediates for the synthesis of other heterocycles, such as the azetidinones discussed previously. ijpsr.com

The nucleophilicity of the hydrazide nitrogen atoms is also key to the formation of five-membered heterocycles.

For Pyrazoles: The reaction with 1,3-dielectrophiles like β-diketones or β-ketoesters involves initial condensation at one carbonyl group followed by intramolecular cyclization onto the second carbonyl group, leading to the formation of the pyrazole ring. derpharmachemica.com

For 1,2,4-Triazoles and 1,3,4-Oxadiazoles: The reaction with carbon disulfide showcases the reactivity of both nitrogen atoms and the adjacent carbonyl oxygen. The initial reaction forms a dithiocarbazate, which can then be cyclized under different conditions. vjol.info.vnntt.edu.vn Reaction with a second equivalent of hydrazine hydrate leads to the aminotriazole-thiol hpu2.edu.vn, whereas heating in the presence of base alone can lead to the oxadiazole-thiol. asianpubs.orgasianpubs.org

The outcome of these reactions can be sensitive to the specific reagents and conditions used, as highlighted by the reaction with 4-fluorobenzaldehyde in acetic anhydride, which resulted in acylation rather than the expected cyclization to an oxadiazole. vjol.info.vnntt.edu.vn This demonstrates that the nucleophilic character of the hydrazide can be directed towards different reaction pathways depending on the electrophile and reaction environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of individual protons and carbon atoms within the molecule.

The ¹H NMR spectrum of 1-Benzofuran-2-carbohydrazide provides detailed information about the different types of protons and their neighboring environments. In a typical analysis using a solvent like DMSO-d₆, distinct signals corresponding to the hydrazide, aromatic, and furan (B31954) protons are observed. derpharmachemica.comresearchgate.net

The protons of the hydrazide group (-CONHNH₂) give rise to characteristic signals. The NH proton typically appears as a singlet at approximately δ 10.010 ppm, while the -NH₂ protons are observed as a broad singlet around δ 4.56 ppm. derpharmachemica.comresearchgate.net The aromatic protons of the benzofuran ring system resonate in the downfield region, generally between δ 7.30 and δ 7.74 ppm. derpharmachemica.comresearchgate.net The proton attached to the furan ring (furan-H) is specifically identified as a singlet at δ 7.49 ppm. derpharmachemica.comresearchgate.net

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| NH-CO | 10.010 | Singlet | derpharmachemica.comresearchgate.net |

| Ar-H | 7.74 | Doublet | derpharmachemica.comresearchgate.net |

| Ar-H | 7.62 | Doublet | derpharmachemica.comresearchgate.net |

| Furan-H | 7.49 | Singlet | derpharmachemica.comresearchgate.net |

| Ar-H | 7.43 | Triplet | derpharmachemica.comresearchgate.net |

| Ar-H | 7.30 | Triplet | derpharmachemica.comresearchgate.net |

| NH₂ | 4.56 | Broad Singlet | derpharmachemica.comresearchgate.net |

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. For 1-Benzofuran-2-carbohydrazide, the spectrum shows distinct peaks for the carbonyl carbon, as well as the carbons of the benzofuran ring system.

Key signals include the amide carbonyl carbon, which typically resonates in the range of δ 160–165 ppm. vulcanchem.com The C-2 carbon of the benzofuran ring is observed around δ 145–150 ppm, while other aromatic carbons appear in the δ 110–125 ppm region. vulcanchem.com One analysis of a derivative showed related peaks at 154.3 ppm, 147.4 ppm, and within the 110.4-127.2 ppm range, which are consistent with the expected values for the core structure. vjol.info.vn

| Carbon Type | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| C=O (Amide) | 160 - 165 | vulcanchem.com |

| Benzofuran C-2 | 145 - 150 | vulcanchem.com |

| Aromatic Carbons | 110 - 125 | vulcanchem.com |

| Benzofuran C-3a/C-7a | 154.3, 127.2 | vjol.info.vn |

| Benzofuran C-3 | 110.4 | vjol.info.vn |

Proton NMR (¹H NMR) Analysis

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 1-Benzofuran-2-carbohydrazide displays characteristic absorption bands that confirm its structure.

The spectrum shows strong stretching vibrations for the N-H bonds of the hydrazide group, typically appearing as multiple bands in the region of 3324-3114 cm⁻¹. derpharmachemica.comresearchgate.net A prominent band for the carbonyl (C=O) group of the amide is observed at approximately 1660 cm⁻¹. derpharmachemica.comresearchgate.net Other significant absorptions include C-N stretching around 1328 cm⁻¹ and various bands corresponding to the aromatic C-H and C=C bonds of the benzofuran ring system. derpharmachemica.comresearchgate.netvulcanchem.com

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-H Stretching (Hydrazide) | 3324, 3178, 3114 | derpharmachemica.comresearchgate.net |

| C-H Aromatic Stretching | 3019 | derpharmachemica.comresearchgate.net |

| C=O Stretching (Amide I) | 1660 | derpharmachemica.comresearchgate.net |

| Aromatic C=C Stretching | 1600, 1546, 1454 | derpharmachemica.comresearchgate.net |

| C-N Stretching | 1328 | derpharmachemica.comresearchgate.net |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. For 1-Benzofuran-2-carbohydrazide, which has a molecular formula of C₉H₈N₂O₂, the expected molecular weight is approximately 176.17 g/mol . vulcanchem.comnih.gov

Electrospray ionization mass spectrometry (ESI-MS) typically shows a molecular ion peak [M+H]⁺ at m/z 177, confirming the molecular weight of the compound. derpharmachemica.comresearchgate.netvulcanchem.com This finding is a crucial piece of evidence in the structural confirmation of 1-Benzofuran-2-carbohydrazide.

| Technique | Ion | Observed m/z | Reference |

|---|---|---|---|

| ESI-MS | [M+H]⁺ | 177 | derpharmachemica.comresearchgate.netvulcanchem.com |

Other Analytical Techniques for Purity and Identity Confirmation

To ensure the purity and unequivocally confirm the identity of synthesized 1-Benzofuran-2-carbohydrazide, additional analytical techniques are employed.

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. This data is compared against the theoretical values calculated from the molecular formula (C₉H₈N₂O₂) to verify the compound's purity and empirical formula. For C₉H₈N₂O₂, the theoretical percentages are approximately C, 61.36%; H, 4.58%; and N, 15.90%. Experimental values from synthesized batches are expected to be in close agreement with these theoretical calculations. researchgate.net

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 61.36 |

| Hydrogen (H) | 4.58 |

| Nitrogen (N) | 15.90 |

| Oxygen (O) | 18.16 |

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a fundamental analytical technique extensively used in the synthesis and characterization of 1-benzofuran-2-carbohydrazide and its derivatives. Its primary applications include monitoring the progress of chemical reactions, assessing the purity of synthesized compounds, and determining appropriate solvent systems for purification by column chromatography. arabjchem.orgderpharmachemica.combrieflands.comgoogle.com

The process typically involves spotting a small quantity of the compound onto a stationary phase, which is a thin layer of an adsorbent material, most commonly silica (B1680970) gel, coated onto a solid support like a glass plate or aluminum sheet. arabjchem.orgbrieflands.comresearchgate.net The plate is then placed in a sealed chamber containing a shallow pool of a solvent or solvent mixture, known as the mobile phase. As the mobile phase ascends the plate via capillary action, the compound travels up the plate at a rate that depends on its affinity for the stationary phase versus its solubility in the mobile phase. This separation allows for the visualization of the compound's purity and its distinction from reactants or byproducts. google.com

In the context of 1-benzofuran-2-carbohydrazide chemistry, reaction completion is frequently confirmed by TLC analysis. derpharmachemica.comrasayanjournal.co.inderpharmachemica.combeilstein-journals.org For instance, the synthesis of the carbohydrazide from its corresponding ester, ethyl benzofuran-2-carboxylate, using hydrazine hydrate is monitored until the starting material spot disappears and a new spot corresponding to the product appears. derpharmachemica.comnih.gov Similarly, the formation of various derivatives, such as hydrazones and azetidinones, is tracked using this method. rasayanjournal.co.injocpr.com

The choice of stationary and mobile phases is critical for effective separation. For benzofuran derivatives, the most common stationary phase is silica gel G or silica gel GF254, the latter containing a fluorescent indicator that allows for visualization under UV light. arabjchem.orgbrieflands.combeilstein-journals.org Visualization of the separated spots is typically achieved using methods like exposure to iodine vapors, which reversibly stain organic compounds, or by illumination with ultraviolet (UV) light, often at 254 nm. brieflands.comrasayanjournal.co.in

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter obtained from TLC. While specific Rf values are highly dependent on the exact conditions (stationary phase, mobile phase, temperature), published data for derivatives of 1-benzofuran-2-carbohydrazide provide valuable reference points.

The following tables summarize TLC conditions reported in the literature for the analysis of various compounds related to 1-benzofuran-2-carbohydrazide.

Table 1: TLC Systems for Monitoring Synthesis of 1-Benzofuran-2-carbohydrazide Derivatives

| Analyte/Reaction | Stationary Phase | Mobile Phase | Visualization | Purpose | Reference |

|---|---|---|---|---|---|

| 3-Methyl-2-benzofurancarbohydrazide | Silica Gel G | Benzene (B151609):Hexane (1:1) | Iodine Vapor | Reaction Monitoring | rasayanjournal.co.in |

| N′-(substituted-2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide | Silica Gel GF254 | Ethyl acetate:Chloroform (1:8) | - | Reaction Monitoring & Purification Aid | arabjchem.org |

| 2-(Benzofuran-2-yl)-6,7-methylenedioxyquinoline-3-carboxylic acid derivatives | Silica Gel GF254 | Ethyl acetate | - | Reaction Monitoring | beilstein-journals.org |

Table 2: Reported Rf Values for 1-Benzofuran-2-carbohydrazide Derivatives

| Compound | Stationary Phase | Mobile Phase | Rf Value | Reference |

|---|---|---|---|---|

| 5-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide | - | Ethyl acetate:n-Hexane (1:2) | 0.61 | scielo.org.za |

| 5-(Benzofuran-2-yl)-N'-((4-methoxyphenyl)methylene)-1-phenyl-1H-pyrazole-3-carbohydrazide | Silica Gel 60F254 | - | 0.72 | rasayanjournal.co.in |

| 5-(Benzofuran-2-yl)-N'-(3-chloro-2-(2-fluorophenyl)-4-oxoazetidin-1-yl)-1-phenyl-1H-pyrazole-3-carboxamide | - | - | 0.73 | ijpsr.com |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for electronic structure)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties and reactivity of 1-benzofuran-2-carbohydrazide derivatives. These studies provide a foundational understanding of the molecule's behavior at an electronic level.

DFT calculations are used to determine the electronic density of states (DOS), which describes the distribution of energy levels available for electrons within the molecule. For instance, the DOS of 3-hydroxy-1-benzofuran-2-carbohydrazide and 3-methyl-1-benzofuran-2-carbohydrazide (B165131) indicates the presence of a conduction band, suggesting the molecules possess electrical conductivity properties. ajrconline.orgasianpubs.org The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy gap between HOMO and LUMO provides information on the minimum energy required for electronic excitation and is a key indicator of molecular reactivity and stability. ajrconline.orgasianpubs.orgresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is another DFT-based technique used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. dntb.gov.uaedu.krd The MEP map uses different colors to represent electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions, identifying areas likely to engage in hydrogen bonding and other electrostatic interactions. dntb.gov.ua For derivatives of 1-benzofuran-2-carbohydrazide, these calculations help in understanding the bonding characteristics and reactive sites, which is vital for predicting how they will interact with biological macromolecules. dntb.gov.ua Geometry optimization is typically performed using DFT methods with basis sets like 6-311++G(d,p) to find the most stable three-dimensional conformation of the molecule. edu.krdresearchgate.netacs.org

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. It is extensively used to screen virtual libraries of compounds and to understand the structural basis of protein-ligand interactions for benzofuran-2-carbohydrazide derivatives.

Molecular docking simulations are widely used to predict the binding affinities of 1-benzofuran-2-carbohydrazide derivatives against various biological targets. These predictions are often expressed as a docking score or binding energy (in kcal/mol), where a more negative value typically indicates a stronger binding affinity.

Studies have shown that these compounds can target a range of proteins. For example, derivatives have been docked against Aurora 2 kinase (PDB: 3LAU) and Dictyostelium myosin (PDB: 1VOM), with 3-methyl-1-benzofuran-2-carbohydrazide showing docking scores of -6.726 and -5.760, respectively. asianpubs.org Similarly, 3-hydroxy-1-benzofuran-2-carbohydrazide was found to be most active against Aurora 2 kinase (PDB: 3LAU) and threonine protein kinase 6 (PDB: 3FDN), with docking scores of -6.693 and -6.905, respectively. ajrconline.orgajrconline.org In the context of anti-tuberculosis research, docking studies revealed that 1-benzofuran-2-carbohydrazide is active against targets like Interleukin-2 with its alpha receptor (PDB: 1Z92) and MDM2 bound to p53 (PDB: 1YCR). researchgate.net Furthermore, novel pyrazole-benzofuran hybrids have been evaluated as α-glucosidase inhibitors, with docking studies helping to rationalize their potent in vitro activity. nih.gov

| Compound Derivative | Target Protein | PDB ID | Binding Affinity / Docking Score (kcal/mol) | Reference |

|---|---|---|---|---|

| 3-methyl-1-benzofuran-2-carbohydrazide | Aurora 2 kinase | 3LAU | -6.726 | asianpubs.org |

| 3-methyl-1-benzofuran-2-carbohydrazide | Dictyostelium myosin | 1VOM | -5.760 | asianpubs.org |

| 3-hydroxy-1-benzofuran-2-carbohydrazide | Threonine protein kinase 6 | 3FDN | -6.905 | ajrconline.orgajrconline.org |

| 3-hydroxy-1-benzofuran-2-carbohydrazide | Aurora 2 kinase | 3LAU | -6.693 | ajrconline.orgajrconline.org |

| Benzofuran-1,2,4-triazole Hybrid (BF-9) | HCV NS5B RdRp | - | -16.09 | nih.gov |

| Benzofuran-1,2,4-triazole Hybrid (BF-12) | HCV NS5B RdRp | - | -15.75 | nih.gov |

| Benzofuran-1,2,4-triazole Hybrid (BF-13) | HCV NS5B RdRp | - | -15.82 | nih.gov |

| N'-(...)-benzofuran-2-carbohydrazide (8e) | α-glucosidase | - | Ki = 38 μM (from kinetic study) | nih.gov |

| Carbazole-Benzofuran-Triazole Hybrid (9c) | SARS-CoV-2 Main Protease (Mpro) | 6LU7 | -8.92 | mdpi.com |

| Carbazole-Benzofuran-Triazole Hybrid (9i) | SARS-CoV-2 Main Protease (Mpro) | 6LU7 | -8.87 | mdpi.com |

Beyond predicting affinity, docking simulations provide detailed three-dimensional models of how a ligand interacts with the active site of a protein. This analysis is crucial for understanding the mechanism of action and for structure-based drug design.

For pyrazole-benzofuran hybrids targeting α-glucosidase, binding mode analysis revealed that various structural features contribute to the binding affinity. nih.gov Key interactions include π-anion binding between the pyrazole (B372694) moiety and Glu276, hydrophobic interactions with Arg439 and Ala278, hydrogen bonds formed by the carbonyl oxygen of the amide group with Tyr313, and a π-alkyl interaction between the benzofuran (B130515) scaffold and Arg312. nih.gov In studies against antitubercular targets, the hydrazide group of 3-methyl-1-benzofuran-2-carbohydrazide was observed forming hydrogen bonds with amino acid residues like ARG, GLN, and LYS. asianpubs.org For derivatives targeting the NarL protein of Mycobacterium tuberculosis, the nitro group was found to form hydrogen bonds with Asp16, while bromine atoms contributed to hydrophobic interactions, stabilizing the complex. nih.gov The analysis of these specific interactions—including hydrogen bonds, hydrophobic contacts, van der Waals forces, and electrostatic interactions—is essential for explaining the observed biological activity and for designing new derivatives with improved potency and selectivity. asianpubs.orgnih.gov

| Compound/Derivative Class | Target Protein | Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| Pyrazole-benzofuran hybrid | α-glucosidase | Glu276 | π-anion binding | nih.gov |

| Pyrazole-benzofuran hybrid | α-glucosidase | Arg439, Ala278, Tyr71 | Hydrophobic | nih.gov |

| Pyrazole-benzofuran hybrid | α-glucosidase | Tyr313 | Hydrogen bond (from carbonyl oxygen) | nih.gov |

| Pyrazole-benzofuran hybrid | α-glucosidase | Arg312 | π-alkyl interaction | nih.gov |

| 3-methyl-1-benzofuran-2-carbohydrazide | Various PDBs | ARG, GLN, LYS | Hydrogen bonding | asianpubs.org |

| Nitro-substituted benzofuran derivative | NarL protein (M. tuberculosis) | Asp16 | Hydrogen bonding | nih.gov |

| Bromo-substituted benzofuran derivative | NarL protein (M. tuberculosis) | Active site residues | Hydrophobic interaction | nih.gov |

Prediction of Ligand-Protein Binding Affinities

Molecular Dynamics (MD) Simulations for Conformational Stability and Protein-Ligand Complexes

MD simulations on pyrazole-benzofuran hybrids complexed with α-glucosidase have been performed for periods of 20 to 100 nanoseconds (ns) to evaluate the stability of the complex. nih.govfrontiersin.org A key metric analyzed is the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and the ligand remains securely bound in the active site. nih.govbonvinlab.org For example, the RMSD of an α-glycosidase complex with a benzofuran derivative showed significantly lower fluctuations compared to the unbound enzyme, indicating that ligand binding stabilized the protein structure. nih.gov In another study, the RMSD of a designed benzofuran derivative complexed with the AChE receptor remained stable within a range of 1.3–2.1 Å over a 100 ns simulation, confirming the stability of the interaction. frontiersin.org Root Mean Square Fluctuation (RMSF) analysis is also used to identify the flexibility of individual amino acid residues, providing insight into which parts of the protein are most affected by ligand binding. bonvinlab.orgplos.org These simulations are critical for validating docking results and providing a more realistic model of the ligand's behavior at the active site. acs.org

In Silico Prediction Methodologies for Pharmacokinetic Parameters (e.g., ADMET)

Before a compound can become a viable drug candidate, it must possess favorable pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico tools are widely used to predict these properties early in the drug discovery process, saving time and resources.

For 1-benzofuran-2-carbohydrazide and its derivatives, various ADMET parameters are predicted. researchgate.net Drug-likeness rules, such as Lipinski's Rule of Five, are commonly assessed. scispace.combenthamdirect.com Studies on novel 2-(1-benzofuran-2-yl) quinoline (B57606) derivatives showed that the compounds did not violate Lipinski's rules and had predicted human intestinal absorption of up to 95%. scispace.com Toxicity prediction is also a critical component. The Cramer rules have been used to predict the toxicological hazard of 1-benzofuran-2-carbohydrazide and its 3-hydroxy and 3-methyl derivatives, classifying them as Class III toxic compounds when administered orally. ajrconline.orgajrconline.orgresearchgate.net Web-based platforms like SwissADME are frequently used to calculate a wide range of properties, including gastrointestinal absorption, blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes like Cytochrome P450. benthamdirect.commdpi.com These predictions help to identify potential liabilities and guide the chemical modification of lead compounds to improve their pharmacokinetic profiles. researchgate.netopenmedicinalchemistryjournal.com

| Compound/Derivative Class | ADMET Parameter | Prediction/Finding | Reference |

|---|---|---|---|

| 1-Benzofuran-2-carbohydrazide | Toxicity (Cramer rules) | Class III toxic compound (oral) | researchgate.net |

| 3-hydroxy-1-benzofuran-2-carbohydrazide | Toxicity (Cramer rules) | Class III toxic compound (oral) | ajrconline.orgajrconline.org |

| 3-methyl-1-benzofuran-2-carbohydrazide | Toxicity (Cramer rules) | Class III toxic compound (oral) | asianpubs.org |

| 2-(1-benzofuran-2-yl)-4-(5-phenyl-4H-1,2,4-triazol-3-yl) quinoline derivatives | Lipinski's Rule of Five | No violations | scispace.com |

| 2-(1-benzofuran-2-yl)-4-(5-phenyl-4H-1,2,4-triazol-3-yl) quinoline derivatives | Human Intestinal Absorption (HIA) | Predicted up to 95% | scispace.com |

| 2-(1-benzofuran-2-yl)-N'-[...]quinoline-4-carbohydrazide derivatives | Pharmacokinetic parameters | Within acceptable range | researchgate.net |

| Oxindole-based hybrids | Drug-likeness | Adhered to Lipinski's and Veber's rules | benthamdirect.com |

Structure Activity Relationship Sar Investigations of 1 Benzofuran 2 Carbohydrazide Derivatives

Systematic Evaluation of Substituent Effects on Biological Activity

The introduction of various substituents onto the 1-benzofuran-2-carbohydrazide core has a profound impact on the biological activities of the resulting derivatives. These modifications can alter the electronic, steric, and lipophilic properties of the molecule, thereby influencing its interaction with biological targets.

The antimicrobial and antitubercular potential of 1-benzofuran-2-carbohydrazide derivatives is significantly modulated by the nature and position of substituents.

Halogenation: The incorporation of halogen atoms, such as chlorine and bromine, onto the benzofuran (B130515) ring has been shown to enhance antitubercular activity. researchgate.net For instance, benzofuran-oxadiazole derivatives bearing chlorine or bromine on the benzofuran moiety exhibit excellent activity against Mycobacterium tuberculosis H37RV. researchgate.net Specifically, the presence of a bromine atom at the 5-position of the benzofuran ring in 1,3,4-oxadiazole-2-thiol (B52307) derivatives has been found to be favorable for activity. asianpubs.org

Hydroxyl and Methyl Groups: The introduction of a hydroxyl group at the 3-position of the benzofuran ring results in strong anti-tuberculosis activity. ajrconline.org Similarly, a methyl group at the 3-position also confers potent antitubercular properties. asianpubs.org

Arylurea and Benzylidene Moieties: The synthesis of 1-(5-substituted benzofuran-2-yl)-3-arylurea derivatives has yielded compounds with notable antimicrobial activity. core.ac.uk For example, a derivative with a nitro group at the 5-position of the benzofuran ring and a specific arylurea substitution showed potent antimicrobial effects. core.ac.uk Furthermore, N'-(substituted benzylidene)-1-benzofuran-2-carbohydrazide derivatives have been evaluated for their antimicrobial and antioxidant activities. asianpubs.orgasianpubs.org

The anticancer activity of benzofuran derivatives is also highly dependent on the substitution pattern.

Halogenation: Halogen atoms, including bromine, chlorine, and fluorine, on the benzofuran ring can significantly increase anticancer activity. nih.gov This is attributed to the ability of halogens to form halogen bonds, which can enhance binding affinity to target molecules. nih.gov The position of the halogen is a critical determinant of its biological activity. nih.gov

Hydroxyl Groups: The number and position of hydroxyl groups on the arylidene moiety of benzofuran hydrazones are crucial for their antioxidant and antiproliferative effects. unife.it For instance, a 2-hydroxy-4-(diethylamino)benzylidene derivative demonstrated high antioxidant and antiproliferative activity. unife.it

Methoxy (B1213986) Groups: The presence and position of methoxy substituents on the benzene (B151609) moiety of the benzo[b]furan system have a notable correlation with in vitro cell growth inhibitory effects. mdpi.com

The structural modifications of 1-benzofuran-2-carbohydrazide have also been explored for developing new insecticidal agents. N′-tert-butyl-N′-substituted-benzoyl-N-[di(octa)hydro]benzofuran{(2,3-dihydro)benzo researchgate.net11dioxine}carbohydrazide derivatives have been synthesized and evaluated for their larvicidal activities against various lepidopterous pests. acs.org These studies indicate that benzoheterocyclic analogues of N-tert-butyl-N,N′-diacylhydrazines exhibit significant selectivity to different pests. acs.org

Table 1: Effect of Substituents on the Biological Activity of 1-Benzofuran-2-carbohydrazide Derivatives

| Scaffold/Derivative | Substituent(s) | Biological Activity |

| Benzofuran-oxadiazole | Chlorine, Bromine on benzofuran ring | Excellent antitubercular activity researchgate.net |

| 3-Hydroxy-1-benzofuran-2-carbohydrazide | 3-Hydroxy | Strong anti-tuberculosis activity ajrconline.org |

| 3-Methyl-1-benzofuran-2-carbohydrazide (B165131) | 3-Methyl | Strong anti-tuberculosis activity asianpubs.org |

| 1-(5-Nitrobenzofuran-2-yl)-3-arylurea | 5-Nitro and specific arylurea | Potent antimicrobial activity core.ac.uk |

| Halogenated Benzofuran Derivatives | Bromine, Chlorine, Fluorine | Increased anticancer activity nih.gov |

| Benzofuran Hydrazones | 2-Hydroxy-4-(diethylamino)benzylidene | High antioxidant and antiproliferative activity unife.it |

| Benzo[b]furan Derivatives | Methoxy group | Notable in vitro cell growth inhibitory effects mdpi.com |

| N′-tert-butyl-N′-benzoyl-N-benzofuran-carbohydrazide | Various benzoheterocyclic moieties | Selective insecticidal activity acs.org |

Impact of Positional Isomerism on Pharmacological Profiles

The position of substituents on the 1-benzofuran-2-carbohydrazide framework plays a critical role in determining the pharmacological profile of the resulting isomers. Even subtle changes in the substituent's location can lead to significant differences in biological activity.

For example, in a series of benzofuran-based carboxylic acids designed as carbonic anhydrase inhibitors, the regioisomeric placement of substituents on a benzoic acid moiety attached to the core structure had a clear impact on inhibitory potency. nih.gov Within a set of 2-methylbenzofuran-based regioisomers, the order of potency against the hCA XII isoform was found to be para > meta > ortho. nih.gov This demonstrates that the spatial arrangement of functional groups is crucial for optimal interaction with the target enzyme.

Similarly, the position of halogens on the benzofuran ring is a critical determinant of anticancer activity. nih.gov Studies have also shown that substitutions at the C-6 and C-3 positions of certain benzofuran derivatives greatly impact antibacterial activity and strain specificity. nih.gov For instance, compounds with a hydroxyl group at the C-6 position exhibited excellent antibacterial activity against a range of bacterial strains. nih.gov

Table 2: Impact of Positional Isomerism on Biological Activity

| Scaffold | Isomer Position | Effect on Biological Activity |

| 2-Methylbenzofuran-based carboxylic acids | para > meta > ortho | Decreased inhibitory potency against hCA XII nih.gov |

| Halogenated benzofuran derivatives | Varied | Critical determinant of anticancer activity nih.gov |

| Substituted benzofuran derivatives | C-6 and C-3 | Greatly impacts antibacterial activity and strain specificity nih.gov |

Correlation between Structural Modifications and Predicted Binding Modes

Molecular docking studies have provided valuable insights into how structural modifications of 1-benzofuran-2-carbohydrazide derivatives influence their predicted binding modes with various biological targets. These computational analyses help to rationalize the observed structure-activity relationships at a molecular level.

DNA Gyrase: Molecular docking studies of 5-(5-bromobenzofuran-2-yl)-substituted 1,3,4-oxadiazole-2-thiol derivatives with the DNA GyrB protein of Mycobacterium tuberculosis have revealed that specific substitutions lead to higher binding energies and lower inhibition constants. asianpubs.org This suggests a stronger affinity for the active site, which is consistent with their observed antitubercular activity.

Other Mycobacterial Targets: The parent compound, 1-benzofuran-2-carbohydrazide, has been docked with various biomarkers and is predicted to be active against targets relevant to tuberculosis. researchgate.net Similarly, 3-hydroxy-1-benzofuran-2-carbohydrazide and 3-methyl-1-benzofuran-2-carbohydrazide have been shown through docking studies to have features that could make them effective anti-tuberculosis drugs. ajrconline.orgasianpubs.org

Kinases: Docking studies have revealed that 3-hydroxy-1-benzofuran-2-carbohydrazide is predicted to be most active against threonine protein kinase 6 (3FDN) and Aurora 2 kinase (3LAU), suggesting a potential mechanism for its anticancer effects. ajrconline.orgajrconline.org 3-Methyl-1-benzofuran-2-carbohydrazide also shows predicted activity against Aurora 2 kinase. asianpubs.org

Other Cancer-Related Proteins: 1-Benzofuran-2-carbohydrazide has been shown to have favorable binding interactions with Interleukin-2 with its alpha receptor (1Z92) and MDM2 bound to the trans-activation domain of p53 (1YCR), indicating potential anticancer activity. researchgate.net

The binding models generated from these docking studies often reveal key interactions, such as hydrogen bonds and pi-pi stacking, between the ligand and amino acid residues in the active site of the target protein. For example, 3-hydroxy-1-benzofuran-2-carbohydrazide is predicted to form pi-pi interactions with aromatic amino acid residues and pi-cation interactions with lysine (B10760008) and arginine residues. ajrconline.org These interactions are crucial for the stability of the ligand-protein complex and, consequently, for the biological activity of the compound.

The correlation between the structural features of the derivatives and their predicted binding modes provides a rational basis for the design of new, more potent inhibitors. By understanding which modifications lead to enhanced binding, medicinal chemists can strategically synthesize novel compounds with improved pharmacological profiles.

Table 3: Predicted Binding Interactions of 1-Benzofuran-2-carbohydrazide Derivatives

| Derivative | Target Protein(s) | Predicted Interaction Type(s) |

| 5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazole-2-thiol | DNA GyrB (M. tuberculosis) | High binding energy, low inhibition constant asianpubs.org |

| 1-Benzofuran-2-carbohydrazide | Interleukin-2 receptor, MDM2 | Favorable binding interactions researchgate.net |

| 3-Hydroxy-1-benzofuran-2-carbohydrazide | Threonine protein kinase 6, Aurora 2 kinase | Pi-pi interactions, pi-cation interactions ajrconline.orgajrconline.org |

| 3-Methyl-1-benzofuran-2-carbohydrazide | Aurora 2 kinase, Dictyostelium myosin | Favorable binding interactions asianpubs.org |

In Vitro Biological Activity Profiling and Mechanistic Studies

In Vitro Antimicrobial Activity

Derivatives of 1-benzofuran-2-carbohydrazide have demonstrated a broad spectrum of antimicrobial activity, inhibiting the growth of various bacterial and fungal pathogens.

Numerous studies have highlighted the potential of 1-benzofuran-2-carbohydrazide derivatives as antibacterial agents. For instance, a series of N'-(substituted benzylidene)-1-benzofuran-2-carbohydrazides and their related 1,3,4-oxadiazole-2-thiols were synthesized and evaluated for their antimicrobial properties. asianpubs.orgasianpubs.org Several of these compounds exhibited moderate activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi. asianpubs.orgasianpubs.org

In another study, newly synthesized azetidinone derivatives incorporating a 5-(benzofuran-2-yl) moiety were screened against S. aureus, E. coli, Proteus vulgaris, and S. typhi. ijpsr.com The results indicated significant bioactivity for many of the compounds when compared to the standard drug, Chloramphenicol, which was attributed to the presence of the cyclic carbonyl group in the azetidinone ring. ijpsr.com

Furthermore, 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide derivatives, synthesized from a carbohydrazide (B1668358) precursor, were tested against a panel of pathogenic microorganisms including Gram-negative strains like E. coli, P. vulgaris, and S. typhi, and the Gram-positive strain S. aureus. rasayanjournal.co.in

Additionally, research on pyrazolyl-benzofuran derivatives showed that these compounds are biologically active against both E. coli and S. aureus, with their activity being concentration-dependent. nih.gov Specifically, these derivatives were more active at higher concentrations against bacterial species. nih.gov Some benzofuran (B130515) derivatives have also shown strain-specific activity; for example, certain compounds displayed specific activity against S. aureus with MIC80 values ranging from 3.12 to 12.5 µg/mL. rsc.org

Table 1: Antibacterial Activity of Selected 1-Benzofuran-2-carbohydrazide Derivatives

| Compound Type | Bacterial Strains Tested | Observed Activity | Reference |

|---|---|---|---|

| N'-(substituted benzylidene)-1-benzofuran-2-carbohydrazides | S. aureus, B. subtilis, E. coli, S. typhi | Moderate activity | asianpubs.orgasianpubs.org |

| Azetidinone derivatives | S. aureus, E. coli, P. vulgaris, S. typhi | Significant activity | ijpsr.com |

| 5-(Benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamides | E. coli, P. vulgaris, S. typhi, S. aureus | Activity evaluated | rasayanjournal.co.in |

| Pyrazolyl-benzofuran derivatives | E. coli, S. aureus | Active at high concentrations | nih.gov |

| 3-Methanone-6-substituted-benzofuran derivatives | S. aureus | Strain-specific activity (MIC80 = 3.12-12.5 µg/mL) | rsc.org |

The antifungal potential of 1-benzofuran-2-carbohydrazide derivatives has been investigated against several fungal pathogens. In one study, derivatives of 2-(1-benzofuran-2-yl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene] quinoline-4-carbohydrazide (B1304848) were synthesized and evaluated for their antifungal activity using the poison food technique. researchgate.net At a concentration of 50 µg/ml, compounds 2b and 6a demonstrated good antifungal activity against Aspergillus flavus and Cryptococcus neoformans, with percentage inhibitions of 53±1.15 and 57±1.52, respectively, which were comparable to the standard drug fluconazole. researchgate.net

Another study reported that pyrazolyl-benzofuran derivatives were active against Aspergillus niger, showing greater activity at lower concentrations. nih.gov Similarly, some thiosemicarbazide (B42300) derivatives of benzofuran, specifically compounds 2a, 2d, and 5c, exhibited mild antifungal activity.

Furthermore, certain benzofuran derivatives have shown notable activity against Candida albicans. nih.gov For instance, some aryl [3-(imidazol-1-yl/triazol-1-ylmethyl) benzofuran-2-yl] ketoximes showed moderate activity, with MIC values ranging from 5-25 µg/mL. nih.gov Other benzofuran ketoxime derivatives displayed good activity against C. albicans with MICs ranging from 0.625-2.5 μg/mL. nih.gov

Table 2: Antifungal Activity of Selected 1-Benzofuran-2-carbohydrazide Derivatives

| Compound Type | Fungal Strains Tested | Observed Activity | Reference |

|---|---|---|---|

| 2-(1-Benzofuran-2-yl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene] quinoline-4-carbohydrazide derivatives (2b, 6a) | A. flavus, C. neoformans | Good activity (% inhibition: 53±1.15, 57±1.52) | researchgate.net |

| Pyrazolyl-benzofuran derivatives | A. niger | Active at low concentrations | nih.gov |

| Thiosemicarbazide derivatives (2a, 2d, 5c) | Not specified | Mild activity | |

| Aryl [3-(imidazol-1-yl/triazol-1-ylmethyl) benzofuran-2-yl] ketoximes | C. albicans | Moderate activity (MIC: 5-25 µg/mL) | nih.gov |

| Benzofuran ketoxime derivatives | C. albicans | Good activity (MIC: 0.625-2.5 μg/mL) | nih.gov |

1-Benzofuran-2-carbohydrazide and its derivatives have emerged as a significant area of research for new antitubercular agents. The parent compound, 1-benzofuran-2-carbohydrazide, has shown good activity against the H37Rv strain of Mycobacterium tuberculosis. researchgate.net Molecular docking studies have suggested its potential as an anti-tuberculosis drug. researchgate.net

Hydrazone derivatives of benzofuran-2-carbohydrazide have also demonstrated very good antituberculosis activity. derpharmachemica.com In one study, a series of Schiff base derivatives and their metal complexes exhibited MIC values ranging from 1.6 to 3.2 μg/ml against the M. tuberculosis H37Rv strain, which is comparable to first-line anti-tuberculosis drugs. researchgate.net One of the most effective compounds, a hydrazone derivative, showed a minimum inhibitory concentration (MIC) of 1.6 μg/mL against M. tuberculosis. derpharmachemica.com

Furthermore, a series of benzofuran-oxadiazole conjugates were synthesized and evaluated for their antitubercular activity against M. phlei and M. tuberculosis H37RV. scispace.com Compounds with chlorine and bromine substitutions on the benzofuran ring were found to be the most potent in the series. scispace.com Specifically, a compound with a bromine atom at the 6th position of the benzofuran ring was the most potent against both mycobacterial strains. scispace.com Derivatives of 2-(1-benzofuran-2-yl)-N'-[(3Z)-2-oxo-1, 2-dihydro-3H-indol-3-ylidene] quinoline-4-carbohydrazide also showed significant antitubercular activity, with one analogue demonstrating good activity at 12.5 µg/ml and others showing significant activity at 25 µg/ml. researchgate.net

Table 3: Antitubercular Activity of Selected 1-Benzofuran-2-carbohydrazide Derivatives against M. tuberculosis H37Rv

| Compound Type | MIC (µg/mL) | Reference |

|---|---|---|

| 1-Benzofuran-2-carbohydrazide | Good activity | researchgate.net |

| Schiff base derivatives and their metal complexes | 1.6 - 3.2 | researchgate.net |

| Hydrazone derivative (3b) | 1.6 | derpharmachemica.com |

| Benzofuran-oxadiazole conjugates (e.g., 7m with bromine) | Potent activity | scispace.com |

| 2-(1-Benzofuran-2-yl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene] quinoline-4-carbohydrazide derivatives | 12.5 - 25 | researchgate.net |

Antifungal Activity against Fungal Strains (e.g., A. flavus, C. neoformans, C. albicans, A. niger)

In Vitro Anticancer Activity and Cell Proliferation Research

The cytotoxic potential of 1-benzofuran-2-carbohydrazide derivatives has been explored against a variety of human cancer cell lines, with several compounds demonstrating significant antiproliferative effects.

A notable area of investigation has been the synthesis of benzofuran-isatin conjugates linked by a carbohydrazide group. nih.gov A series of these conjugates (5a-e and 7a-i) were screened against fifty-five different human cancer cell lines. nih.gov Several of these compounds showed broad anticancer activity. nih.gov Specifically, all the conjugates displayed good anti-proliferative activity against colorectal cancer cell lines SW-620 and HT-29. nih.gov Compounds 5a and 5d were particularly effective, with IC50 values of 8.7 and 9.4 µM for 5a, and 6.5 and 9.8 µM for 5d, against SW-620 and HT-29 cells, respectively. nih.gov

Another study focused on a specific benzofuran-isatin conjugate, 3-methyl-N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide (Compound 5a), which exhibited potent and selective anti-proliferative action against SW620 and HT29 colorectal cancer cell lines. frontiersin.org This compound inhibited cell viability, migration, invasion, and colony formation in a dose-dependent manner. frontiersin.org

The condensation of 3-methyl-2-benzofuran carbohydrazide with various substituted benzaldehydes yielded a new set of benzofuran derivatives that were screened for their anticancer activity against Erlich Ascites Carcinoma (EAC) cells. mdpi.com Several of these derivatives demonstrated significant anticancer activity based on their cytotoxic concentration scores (CTC50). mdpi.com

Furthermore, a series of benzofuran-based hybrids were evaluated for their in vitro antiproliferative activity against HePG2, HCT-116, MCF-7, PC3, and HeLa cancer cell lines. scispace.com Additionally, some benzofuran carbohydrazide hybrids showed good anti-proliferative activity against breast cancer cell lines MCF-7 and T-47D, with IC50 values ranging from 2.27–12.9 µM and 3.82–9.7 µM, respectively. scispace.com

Table 4: Cytotoxicity of Selected 1-Benzofuran-2-carbohydrazide Derivatives against Human Cancer Cell Lines

| Compound Type | Cancer Cell Line(s) | IC50 / CTC50 | Reference |

|---|---|---|---|

| Benzofuran-isatin conjugate (5a) | SW-620, HT-29 | 8.7 µM, 9.4 µM | nih.gov |

| Benzofuran-isatin conjugate (5d) | SW-620, HT-29 | 6.5 µM, 9.8 µM | nih.gov |

| 3-Methyl-N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide (Compound 5a) | SW-620, HT-29 | Potent and selective anti-proliferative action | frontiersin.org |

| Carbohydrazide and substituted benzaldehyde-based benzofuran derivatives | EAC | Significant anticancer activity | mdpi.com |

| Benzofuran carbohydrazide hybrids | MCF-7, T-47D | 2.27–12.9 µM, 3.82–9.7 µM | scispace.com |

Research into the mechanisms of action of these cytotoxic benzofuran derivatives has pointed towards the induction of apoptosis. The benzofuran-isatin conjugate, 3-methyl-N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide (Compound 5a), was found to induce apoptosis in SW620 colorectal cancer cells in a dose-dependent manner. frontiersin.org Further investigation revealed that this compound's anticancer effects were associated with the upregulation of the tumor suppressor p53. frontiersin.org Exposure of CRC cells to Compound 5a led to cell cycle arrest and was linked to the downregulation of cyclin A1. researchgate.net

Similarly, a study on a series of benzofuran-isatin conjugates, including compounds 5a and 5d, showed that they provoked apoptosis in SW-620 cells in a dose-dependent manner. nih.gov These compounds significantly inhibited the expression of the anti-apoptotic protein Bcl2 and increased the level of cleaved PARP, ultimately leading to apoptosis in the cancer cells. nih.gov These findings suggest that these benzofuran-carbohydrazide derivatives mediate their anticancer effects, at least in part, by triggering programmed cell death.

Cell Cycle Distribution Analysis

The progression of the cell cycle is a critical process in cell proliferation, and its disruption is a key mechanism of action for many therapeutic agents. Certain derivatives of 1-benzofuran-2-carbohydrazide have been investigated for their ability to alter the normal distribution of cells within the different phases of the cell cycle (G0/G1, S, and G2/M).

A notable example is the benzofuran-isatin conjugate, 3-methyl-N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide (compound 5a). researchgate.netfrontiersin.org Studies on colorectal cancer cell lines, HT29 and SW620, revealed that this compound can induce changes in the cell cycle. researchgate.netfrontiersin.org Treatment with compound 5a was associated with an upregulation of the p53 protein, a tumor suppressor that plays a crucial role in cell cycle regulation. researchgate.netfrontiersin.org This upregulation can lead to cell cycle arrest, providing an opportunity for DNA repair or, if the damage is too severe, the initiation of apoptosis (programmed cell death). researchgate.net

In MCF-7 breast cancer cells, specific oxindole-benzofuran hybrids have been shown to cause cell cycle arrest in the G2/M phase. nih.gov This arrest is a consequence of the inhibition of key enzymes, cyclin-dependent kinase 2 (CDK2) and glycogen (B147801) synthase kinase-3β (GSK-3β), which are essential for the transition of cells from the G2 phase to mitosis. nih.gov By halting the cell cycle at this checkpoint, these compounds prevent the proliferation of cancer cells. nih.gov

The table below summarizes the effect of a benzofuran-isatin conjugate on the cell cycle distribution in colorectal cancer cell lines.

Table 1: Effect of Compound 5a on Cell Cycle Distribution in Colorectal Cancer Cell Lines

| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

|---|---|---|---|---|

| HT29 | Control | 55.3% | 25.1% | 19.6% |

| Compound 5a (IC50) | 68.2% | 18.5% | 13.3% | |

| SW620 | Control | 48.7% | 30.2% | 21.1% |

Data derived from studies on the effects of 3-methyl-N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazide. researchgate.netfrontiersin.org

Enzyme Inhibition Studies

The inhibitory activity of 1-benzofuran-2-carbohydrazide derivatives against various enzymes has been a significant area of research. These studies have revealed the potential of these compounds to modulate key biological pathways.

Alpha-glucosidase is an enzyme that plays a crucial role in carbohydrate digestion by breaking down complex carbohydrates into glucose. researchgate.netnih.gov Inhibition of this enzyme can delay glucose absorption and is a therapeutic strategy for managing type 2 diabetes. researchgate.netnih.gov

Several derivatives of 1-benzofuran-2-carbohydrazide have been identified as potent inhibitors of α-glucosidase. For instance, a series of benzofuran Schiff bases demonstrated a wide range of inhibitory activity, with some analogues showing significantly lower IC50 values (the concentration required to inhibit 50% of the enzyme's activity) than the standard drug, acarbose (B1664774). researchgate.net One particular analogue exhibited an IC50 value of 1.40±0.10 µM, highlighting its potent inhibitory potential. researchgate.net

Another study on biphenyl (B1667301) pyrazole-benzofuran hybrids reported IC50 values ranging from 40.6 ± 0.2 to 164.3 ± 1.8 µM, which were several folds more active than acarbose (IC50 = 750.0 ± 10.0 µM). nih.gov The most potent compound in this series was found to be approximately 18-fold more effective than the standard. nih.gov

Table 2: Alpha-Glucosidase Inhibitory Activity of 1-Benzofuran-2-carbohydrazide Derivatives

| Derivative Class | IC50 Range (µM) | Potency vs. Acarbose | Reference |

|---|---|---|---|

| Benzofuran Schiff Bases | 1.40±0.10 to 24.00±0.70 | More Potent | researchgate.net |

Similar to α-glucosidase, α-amylase is another key enzyme in carbohydrate metabolism, responsible for the initial breakdown of starch into smaller oligosaccharides. nih.govresearchgate.net Inhibiting this enzyme is also a valid approach to controlling post-meal blood glucose levels. nih.gov

Benzofuran-2-carbohydrazide analogues have been synthesized and evaluated for their α-amylase inhibitory potential. In one study, a series of 25 analogues all demonstrated good inhibitory activity, with IC50 values ranging from 1.078±0.19 to 2.926±0.05 µM, compared to acarbose with an IC50 of 0.62±0.22 µM. nih.gov Another series of benzofuran Schiff bases also showed a broad range of α-amylase inhibition, with the most potent analogue having an IC50 value of 1.10±0.10 µM. researchgate.net

Table 3: Alpha-Amylase Inhibitory Activity of 1-Benzofuran-2-carbohydrazide Derivatives

| Derivative Class | IC50 Range (µM) | Standard (Acarbose) IC50 (µM) | Reference |

|---|---|---|---|

| Benzofuran Carbohydrazide Analogues | 1.078±0.19 to 2.926±0.05 | 0.62±0.22 | nih.gov |

Carbonic anhydrases (CAs) are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. tandfonline.com While some isoforms like hCA I and II are widespread, others like hCA IX and XII are overexpressed in certain tumors and are considered important targets in cancer therapy. nih.govacs.org

Novel benzofuran-based carboxylic acid derivatives have been synthesized and evaluated for their inhibitory action against these isoforms. nih.govacs.org Certain derivatives emerged as submicromolar inhibitors of hCA IX, with K_I_ values as low as 0.56 µM. acs.org These compounds also showed good selectivity for the tumor-associated isoforms (hCA IX and XII) over the cytosolic isoforms (hCA I and II). nih.govacs.org

Table 4: Carbonic Anhydrase Inhibitory Activity (K_I_ in µM) of Benzofuran-Based Carboxylic Acid Derivatives

| Compound | hCA I | hCA II | hCA IX | hCA XII |

|---|---|---|---|---|

| 9b | >100 | 42.5 | 0.91 | 0.88 |

| 9e | 50.1 | 37.2 | 0.79 | 1.2 |

| 9f | 35.2 | 26.5 | 0.56 | 2.5 |

Data from studies on benzofuran-based carboxylic acid derivatives. nih.govacs.org

Protein kinases are enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov Consequently, kinase inhibitors are a major focus of drug discovery.

Derivatives of 1-benzofuran-2-carbohydrazide have been investigated as inhibitors of several kinases. Oxindole-benzofuran hybrids have been identified as potent dual inhibitors of CDK2 and GSK-3β. nih.govtandfonline.com The most active compounds in one study displayed IC50 values of 37.77 nM for CDK2 and 32.09 nM for GSK-3β. nih.gov These compounds induce cell cycle arrest and apoptosis in breast cancer cells. nih.gov

Other benzofuran derivatives have shown inhibitory activity against Aurora B kinase, another important target in cancer therapy. tandfonline.com

Table 5: Kinase Inhibitory Activity of Oxindole-Benzofuran Hybrids

| Compound | CDK2 IC50 (nM) | GSK-3β IC50 (nM) |

|---|---|---|

| 5d | 37.77 | 32.09 |

| 5f | 52.75 | 40.13 |

Data from studies on oxindole-benzofuran hybrids. nih.gov

Acetylcholinesterase is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of AChE is a key strategy in the management of Alzheimer's disease, as it helps to increase the levels of acetylcholine in the brain. nih.gov

Novel benzofuran-triazole hybrids have been synthesized and evaluated for their AChE inhibitory activity. nih.gov While generally less potent than the reference drug eserine, one compound displayed a strong inhibitory effect with an IC50 value of 0.55 ± 1.00 µM. nih.gov Another study on benzofuran-2-carboxamide-N-benzyl pyridinium (B92312) halide derivatives reported potent butyrylcholinesterase (a related enzyme) inhibitors with IC50 values in the nanomolar range. nih.gov

Table 6: Acetylcholinesterase (AChE) Inhibitory Activity of Benzofuran-Triazole Hybrids

| Compound | AChE IC50 (µM) |

|---|

| 10d | 0.55 ± 1.00 |

Data from a study on benzofuran-triazole derivatives. nih.gov

Acetylcholinesterase (AChE) Inhibition

In Vitro Antioxidant Activity Evaluation (e.g., DPPH Radical Scavenging Assay)

Derivatives of 1-benzofuran-2-carbohydrazide have demonstrated notable antioxidant properties, frequently evaluated using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. vulcanchem.comasianpubs.orgasianpubs.org This assay measures the ability of a compound to donate a hydrogen atom and stabilize the DPPH free radical. The carbohydrazide group (-CONHNH₂) is believed to contribute significantly to this activity through hydrogen atom transfer. vulcanchem.com

In one study, a series of N'-(substituted benzylidene)-1-benzofuran-2-carbohydrazides were synthesized and tested. asianpubs.orgasianpubs.org A particular derivative, N'-(4-hydroxy-3-methoxybenzylidene)-1-benzofuran-2-carbohydrazide (Compound 2c), exhibited potent radical scavenging activity with an IC₅₀ value of 18 µM, which is comparable to the standard antioxidant, ascorbic acid (IC₅₀: 15 µM). vulcanchem.com Other derivatives, including certain 5-(substituted-1-benzofuran-2-yl)-1,3,4-oxadiazole-2-thiols derived from the carbohydrazide, also showed strong antioxidant potential. asianpubs.orgasianpubs.orgbookpi.org

Table 1: DPPH Radical Scavenging Activity of 1-Benzofuran-2-carbohydrazide Derivatives

In Vitro Anti-inflammatory Activity Assessments

The 1-benzofuran-2-carbohydrazide scaffold is a building block for various heterocyclic compounds that have been investigated for their anti-inflammatory potential. vjol.info.vn Benzofuran derivatives are known to possess diverse biological activities, including anti-inflammatory effects. researchgate.netvjol.info.vnresearchgate.net The carbohydrazide functional group allows for the synthesis of more complex structures like pyrazoles, oxadiazoles, and Schiff bases, which have shown significant anti-inflammatory properties. vjol.info.vnresearchgate.net

For example, benzofuran-pyrazole hybrids derived from the core structure were evaluated for their ability to inhibit inflammation in a carrageenan-induced rat paw edema model. researchgate.net Certain derivatives exhibited promising anti-inflammatory activity, with one compound showing 72.23% protection. researchgate.net In another study, new hybrid molecules were designed based on the anti-inflammatory potential of the benzofuran scaffold. The screening of these compounds for their ability to inhibit nitric oxide (NO) generation in RAW-264.7 cell lines revealed one derivative with an excellent inhibitory effect (IC₅₀ = 52.23 ± 0.97 μM) and low cytotoxicity. researchgate.net These findings underscore the importance of the 1-benzofuran-2-carbohydrazide moiety as a precursor for generating potent anti-inflammatory agents. vjol.info.vnderpharmachemica.com

Table 2: Anti-inflammatory Activity of 1-Benzofuran-2-carbohydrazide Derivatives

1 Benzofuran 2 Carbohydrazide As a Versatile Synthetic Intermediate

Building Block for Novel Heterocyclic Compounds